molecular formula C10H23NO B1531738 (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine CAS No. 1565514-96-6

(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine

Cat. No. B1531738
M. Wt: 173.3 g/mol
InChI Key: FZSKYDQSDXLAKW-UHFFFAOYSA-N
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Description

The compound (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine is a type of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair . The specific structure of this compound includes a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine can be inferred from its name. It contains a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to a nitrogen atom . The exact molecular weight and other specific structural details are not provided in the search results.

Scientific Research Applications

Thermal Latency in Polymerization

(Sang-Do Lee, F. Sanda, & T. Endo, 1997) explored the structure-activity relationship of aminimides, including compounds related to (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine, in the polymerization of epoxides. These compounds serve as thermally latent initiators, demonstrating significant thermal latency, essential for controlled polymerization processes.

Surface Modification and Silica Interaction

The study on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces by (White & Tripp, 2000) provides insights into how similar amines interact with silica surfaces. This research is crucial for understanding surface modifications and applications in material science.

Organometallic Chemistry and Polymer Synthesis

(G. Dozzi, C. Busetto, T. Salvatori, & S. Cucinella, 1980) investigated the synthesis of poly(N-alkyliminoalanes) using dimethylamino- or methoxy-propylamines. This research contributes to the field of organometallic chemistry and polymer synthesis, highlighting the versatility of amines in creating complex structures.

Catalytic Applications in Organic Synthesis

The catalytic activities of similar amines in dynamic kinetic resolution (DKR) processes were demonstrated by (Martijn A. J. Veld, K. Hult, A. Palmans, & E. W. Meijer, 2007). This study underscores the importance of these amines in facilitating organic transformations, essential for synthesizing enantiomerically pure compounds.

Fluorescent Protecting Groups for Amines

(P. Kuo & Ding-Yah Yang, 2008) developed a fluorescent protecting group for primary amines based on 3-acetyl-4-methoxy-7-N,N-dimethylaminocoumarin, demonstrating the role of similar amines in facilitating fluorescence-based analytical techniques.

properties

IUPAC Name

N-(3-methoxypropyl)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-9(10(2,3)4)11-7-6-8-12-5/h9,11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKYDQSDXLAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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